molecular formula C26H19N5O7 B14998170 ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B14998170
M. Wt: 513.5 g/mol
InChI Key: AZXIDKLSEQPROB-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a nitrobenzoyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. The starting materials often include furan derivatives, nitrobenzoyl chloride, and triazatricyclo intermediates. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amino-substituted triazatricyclo compounds, and various substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and nitrobenzoyl group may play a role in binding to active sites, while the triazatricyclo framework provides structural stability. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
  • Ethyl 7-methyl-1-(4-nitrobenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
  • Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-b)pyridazine-5-carboxylate

Uniqueness

Ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of a furan ring, nitrobenzoyl group, and triazatricyclo framework. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19N5O7

Molecular Weight

513.5 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H19N5O7/c1-2-37-26(34)20-14-19-22(27-21-7-3-4-12-29(21)25(19)33)30(15-18-6-5-13-38-18)23(20)28-24(32)16-8-10-17(11-9-16)31(35)36/h3-14H,2,15H2,1H3

InChI Key

AZXIDKLSEQPROB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5

Origin of Product

United States

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